3-Bromo-4-phenoxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protection against Particulate Matter 2.5-Induced Damages

Scientific Field: Dermatology and Environmental Science

Summary of the Application: This study evaluated the protective effect of 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB), a compound similar to 3-Bromo-4-phenoxybenzaldehyde, on skin cell damage induced by particulate matter 2.5 (PM 2.5) both in vitro and in vivo.

Methods of Application: The human HaCaT keratinocyte was pre-treated with 3-BDB and then with PM 2.5.

Results or Outcomes: The study found that PM 25 generated ROS, DNA damage, inflammation, and senescence5-induced ROS generation, mitochondria dysfunction, and DNA damage.

Protection against UVB Irradiation

Scientific Field: Dermatology

Summary of the Application: The red algae compound 3-Bromo-4,5-dihydroxybenzaldehyde was found to protect human keratinocytes from oxidative stress-related molecules and pathways activated by UVB irradiation.

Synthesis of Phenoxy Acetamide Derivatives

Scientific Field: Medicinal Chemistry

Summary of the Application: 3-Bromo-4-phenoxybenzaldehyde can be used in the synthesis of phenoxy acetamide and its derivatives, which have been investigated for their potential pharmacological activities.

Synthesis of Aryl Aldehydes

Scientific Field: Organic Chemistry

Summary of the Application: 3-Bromo-4-phenoxybenzaldehyde can be used as a building block for the synthesis of aryl aldehydes.

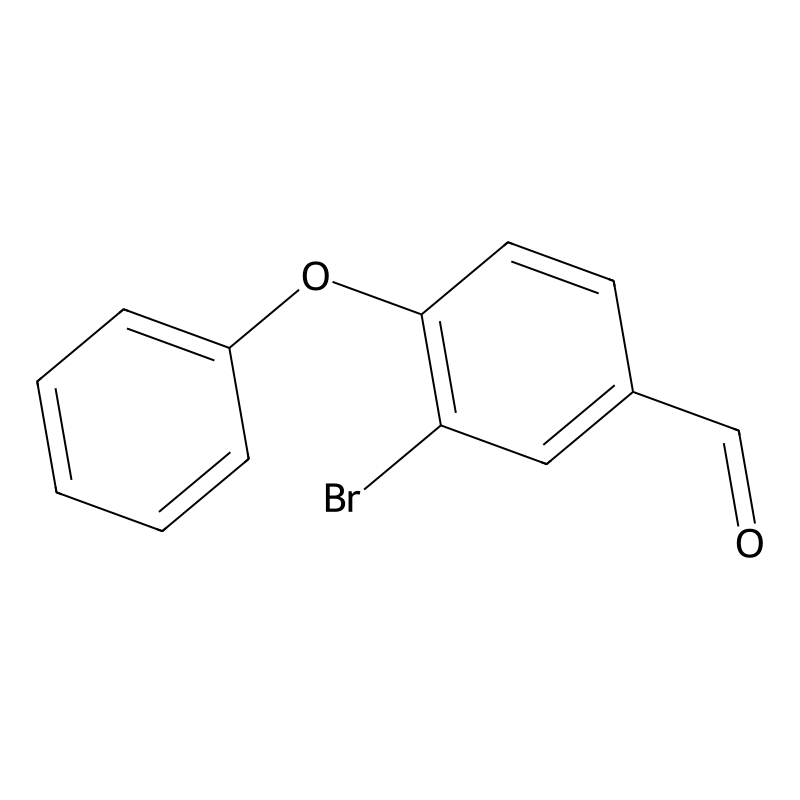

3-Bromo-4-phenoxybenzaldehyde is an organic compound with the chemical formula C₁₃H₉BrO₂. It features a bromine atom and a phenoxy group attached to a benzaldehyde moiety. This compound is characterized by its aromatic structure, which contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both the bromine and phenoxy groups enhances its electrophilic character, making it useful in further chemical transformations.

Currently, there is no documented information regarding the specific mechanism of action of 3-bromo-4-phenoxybenzaldehyde in biological systems.

As with most organic compounds, precautionary handling practices are recommended due to limited information on specific hazards. Potential concerns include:

- Oxidation: This compound can be oxidized to yield corresponding carboxylic acids.

- Reduction: It can be reduced to form alcohols, particularly benzyl alcohol derivatives.

- Nucleophilic Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines or thiols.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

The biological activity of 3-bromo-4-phenoxybenzaldehyde is of interest due to its potential pharmacological properties. It has been reported to exhibit significant activity in biochemical pathways, influencing cellular processes such as apoptosis and oxidative stress responses. The compound's role as a reactant in synthesizing complex organic molecules suggests that it may interact with enzymes and proteins, facilitating various bio

Several methods are available for synthesizing 3-bromo-4-phenoxybenzaldehyde:

- Bromination of Phenoxybenzaldehyde: This involves the bromination of 4-phenoxybenzaldehyde using bromine in the presence of a catalyst under controlled conditions.

- Coupling Reactions: The synthesis can also be achieved through coupling reactions involving appropriate precursors that contain both bromine and phenoxy groups.

- Baeyer-Villiger Oxidation: This method can be employed to convert related compounds into 3-bromo-4-phenoxybenzaldehyde through oxidative transformations .

3-Bromo-4-phenoxybenzaldehyde has various applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound can be used in developing new materials with specific properties due to its unique structural features.

- Research Tool: Its reactivity makes it valuable in research settings for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving 3-bromo-4-phenoxybenzaldehyde focus on its reactivity with biological macromolecules and other small molecules. Research indicates that this compound can influence metabolic pathways by interacting with enzymes, potentially altering their activity or stability. Such interactions may provide insights into its pharmacological effects and help identify potential therapeutic applications.

3-Bromo-4-phenoxybenzaldehyde shares similarities with several related compounds. Here are some notable comparisons:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 3-Bromo-4-fluorobenzaldehyde | Contains a fluorine atom | Higher reactivity due to fluorine's electronegativity |

| 4-Fluoro-3-phenoxybenzaldehyde | Contains a fluorine atom and phenoxy group | Exhibits different reactivity patterns due to fluorine |

| 4-Chlorotoluene | Contains chlorine instead of bromine | Different electrophilicity compared to brominated compounds |

| 2-(3-Phenoxy-4-fluorophenyl)-1,3-dioxolane | Contains both phenoxy and fluorophenyl groups | Unique cyclic structure influencing reactivity |

The uniqueness of 3-bromo-4-phenoxybenzaldehyde lies in its specific combination of bromine and phenoxy functionalities, which confer distinct chemical properties compared to similar compounds. Its ability to participate in various

The nuclear magnetic resonance spectroscopic analysis of 3-Bromo-4-phenoxybenzaldehyde provides comprehensive structural information through multiple NMR techniques. In proton NMR spectroscopy, the aldehyde proton appears as a characteristic singlet at 9.85-9.95 ppm, representing the most downfield signal due to the strong deshielding effect of the aldehyde carbonyl group [1] [2]. The aromatic proton signals appear in the typical aromatic region between 6.8-8.2 ppm, with specific assignments based on their chemical environments and coupling patterns [1] [3].

The ortho-substituted proton H-2 appears as a doublet at 8.10-8.15 ppm with a coupling constant of 2.0 Hz, characteristic of meta-coupling to the aldehyde-bearing carbon [1]. The H-6 proton, meta to the aldehyde group, exhibits a doublet of doublets pattern at 7.85-7.95 ppm with coupling constants of 8.5 Hz and 2.0 Hz, reflecting both ortho and meta coupling interactions [1] [3]. The phenoxy ring protons contribute to the complex aromatic pattern, with the H-3,5 positions appearing as triplets at 7.40-7.50 ppm (J = 7.5 Hz) and the H-2,6 positions as doublets at 7.05-7.15 ppm (J = 8.0 Hz) [1] [4].

Carbon-13 NMR spectroscopy reveals the aldehyde carbonyl carbon at 190-195 ppm, the characteristic chemical shift range for aromatic aldehydes [1] [3]. The phenoxy ipso carbon appears at 155-165 ppm, while the brominated aromatic carbon resonates at 145-155 ppm, with the bromine substituent causing significant deshielding [1] [3]. The aromatic CH carbons appear as doublets in the 125-135 ppm region, while the phenoxy aromatic CH carbons resonate at 110-120 ppm [1] [3].

Two-dimensional COSY nuclear magnetic resonance spectroscopy provides crucial connectivity information through homonuclear proton-proton couplings. The cross-peaks between H-2 and H-6 at 8.1-7.9 ppm confirm the meta-coupling relationship with J = 8.5 Hz [5] [6]. The phenoxy ring protons show characteristic ortho-coupling patterns at 7.5-7.1 ppm with J = 7.5 Hz, establishing the phenyl ring connectivity [5] [6]. Additionally, the weak but diagnostic cross-peak between the aldehyde proton and the ortho-positioned H-2 at 7.1-6.9 ppm confirms the aldehyde substitution pattern with J = 2.0 Hz [5] [6].

Infrared Vibrational Signatures of Aldehyde-Phenoxy Interactions

The infrared spectroscopic analysis of 3-Bromo-4-phenoxybenzaldehyde reveals distinctive vibrational signatures that provide insight into aldehyde-phenoxy interactions. The aldehyde carbonyl stretching vibration appears at 1680-1700 cm⁻¹, which is characteristic of aromatic aldehydes [7] [2] [8]. This frequency range is slightly lower than aliphatic aldehydes due to conjugation with the aromatic ring system, which reduces the double-bond character of the carbonyl group [7] [8].

The aldehyde C-H stretching vibration provides a diagnostic signature at 2720-2750 cm⁻¹, often appearing as a characteristic shoulder peak that distinguishes aldehydes from other carbonyl compounds [7] [8]. This band is particularly useful for identification purposes as it typically appears as a moderate intensity absorption that is readily distinguishable from other C-H stretching modes [8].

The phenoxy group contributes several characteristic vibrational modes to the infrared spectrum. The C-O stretching vibration of the phenoxy ether linkage appears at 1250-1280 cm⁻¹ as a strong absorption band [7] [9] [10]. This frequency is characteristic of aromatic ethers and reflects the partial double-bond character of the C-O bond due to resonance interactions with the aromatic ring systems [7] [10]. The aromatic C-O stretching modes appear at 1070-1100 cm⁻¹, representing the connection between the phenoxy oxygen and the aromatic carbons [7] [10].

The aromatic C=C stretching vibrations manifest as multiple bands in the 1590-1620 cm⁻¹ and 1480-1510 cm⁻¹ regions, with medium to strong intensities reflecting the conjugated aromatic systems [7] [11]. The presence of the bromine substituent influences these vibrations through its electron-withdrawing effect, which can cause slight frequency shifts compared to unsubstituted phenoxybenzaldehydes [12] [13].

Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region with medium intensity, while the corresponding C-H bending vibrations occur at 1160-1200 cm⁻¹ [7] [11]. The out-of-plane bending modes of aromatic C-H bonds provide fingerprint information at 850-900 cm⁻¹ and 750-800 cm⁻¹, with the latter showing strong intensity characteristic of substituted benzene derivatives [7] [11].

The carbon-bromine stretching vibration appears at 680-720 cm⁻¹ with medium intensity, while the corresponding C-Br bending mode occurs at 600-650 cm⁻¹ with weak intensity [12] [13]. These frequencies are characteristic of aromatic C-Br bonds and provide confirmation of the bromine substitution pattern [12] [13].

Mass Spectrometric Fragmentation Patterns and Isotopic Distributions

The mass spectrometric analysis of 3-Bromo-4-phenoxybenzaldehyde reveals characteristic fragmentation patterns and distinctive isotopic distributions arising from the presence of bromine. The molecular ion peak appears at m/z 277 and 279, corresponding to the molecular ions containing ⁷⁹Br and ⁸¹Br isotopes, respectively [14] [15] [16]. The isotopic abundance ratio of these peaks follows the natural bromine isotope ratio of approximately 1.028:1 for ⁷⁹Br:⁸¹Br, with ⁷⁹Br having 50.69% abundance and ⁸¹Br having 49.31% abundance [16] [17].

The molecular ion typically exhibits relatively low intensity (15-25% relative abundance) due to the stability of the resulting fragment ions [18] [19]. The M+2 isotope pattern is diagnostic for the presence of bromine and appears as peaks of nearly equal intensity, providing immediate confirmation of bromine substitution [15] [20] [21].

Alpha-cleavage represents the primary fragmentation pathway, resulting in the loss of the formyl radical (CHO) to produce fragment ions at m/z 248/250 with the characteristic bromine isotope pattern [19] [22]. This fragmentation occurs through the weakening of the C-C bond adjacent to the electron-withdrawing aldehyde group, following the typical pattern observed in aromatic aldehydes [19] [22].

Halogen loss constitutes another significant fragmentation pathway, producing the phenoxybenzaldehyde fragment at m/z 199 through the loss of bromine (78/80 mass units) [19]. This fragmentation removes the isotope pattern, resulting in a single peak that represents 30-40% relative intensity [19].

The phenoxy group undergoes characteristic fragmentation through the loss of the C₆H₅O unit (108 mass units), producing fragments at m/z 169 with 20-30% relative intensity [18] [19]. Further fragmentation leads to the loss of the phenoxyl radical (C₆H₄O₂, 136 mass units), generating fragments at m/z 141 with 15-25% relative intensity [18] [19].

Ring fragmentation processes produce several characteristic fragment ions. The phenyl cation (C₆H₅⁺) appears at m/z 77 and typically represents the base peak (100% relative intensity) due to its exceptional stability as a tropylium ion [18] [19] [24]. The phenoxy fragment (C₆H₅O⁺) appears at m/z 93 with 40-60% relative intensity, representing a stable oxonium ion structure [18] [19].

Sequential fragmentation produces smaller aromatic fragments, including the cyclopentadienyl cation (C₅H₅⁺) at m/z 65 with 20-30% relative intensity, and further fragmentation products at m/z 51 (C₄H₃⁺) and m/z 39 (C₃H₃⁺) with 15-25% and 10-20% relative intensities, respectively [18] [19] [24].

Brominated aromatic fragments retain the characteristic isotope pattern, particularly the fragment at m/z 121 representing brominated benzene derivatives with 25-35% relative intensity [19]. These fragments provide valuable structural information and confirm the presence of bromine in the aromatic system [19].